molecular formula C25H28O4 B1637903 Kanzonol C

Kanzonol C

Cat. No.: B1637903
M. Wt: 392.5 g/mol
InChI Key: CBGDCCSHOGQUSW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KANZONOL C is an organic compound known for its potential therapeutic applications, particularly as a tyrosinase inhibitor. It is a white crystalline solid that is soluble in water, ethanol, and ether solvents. The compound has shown promise in inhibiting the growth and division of tumor cells, making it a candidate for anti-cancer treatments .

Biochemical Analysis

Biochemical Properties

Kanzonol C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . These interactions highlight the compound’s potential as a therapeutic agent for treating infections and inflammatory conditions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxicity against cancer cell lines, including A549 and HCT116 cells, with IC50 values of 9.67 µM and 8.85 µM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the MAPK and NF-κB signaling pathways, which play essential roles in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits the activity of bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound modulates the activity of proteins involved in the MAPK and NF-κB signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions underpin the compound’s therapeutic potential in treating infections, inflammation, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable when stored at 4°C and protected from light . Its stability in solution has not been extensively studied, and it is recommended to use stock solutions within one month to avoid degradation . Long-term studies have shown that this compound can maintain its cytotoxic and antimicrobial activities over extended periods, making it a reliable compound for research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity and antimicrobial activity . At lower doses, this compound can effectively inhibit the growth of bacteria and fungi without causing significant toxicity to host cells . At higher doses, this compound may induce toxic or adverse effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. As a flavonoid, this compound is a part of the flavonoid biosynthetic pathway, which involves several enzymatic reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Additionally, this compound may affect the metabolism of other compounds by inhibiting or activating specific enzymes, thereby altering their bioavailability and therapeutic efficacy . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components . These factors determine the compound’s bioavailability and therapeutic potential in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, this compound can accumulate in the cytoplasm, where it influences cell signaling pathways and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KANZONOL C typically involves specific chemical steps. One common method is the oxidation of substituted anilines. This process requires precise reaction conditions, including controlled temperatures and the use of specific oxidizing agents. The exact steps can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

KANZONOL C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols or amines .

Scientific Research Applications

KANZONOL C has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting tyrosinase, an enzyme involved in melanin production.

    Medicine: this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in analytical chemistry

Comparison with Similar Compounds

KANZONOL C can be compared with other similar compounds such as isobavachalcone and 4-hydroxycarotene. These compounds also exhibit antimicrobial and anti-cancer properties but differ in their specific mechanisms of action and molecular targets. This compound is unique in its dual role as both an antimicrobial and a tyrosinase inhibitor, making it a versatile compound in scientific research .

List of Similar Compounds

  • Isobavachalcone
  • 4-Hydroxycarotene
  • Bavachinin
  • Xanthohumol

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDCCSHOGQUSW-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kanzonol C
Reactant of Route 2
Reactant of Route 2
Kanzonol C
Reactant of Route 3
Kanzonol C
Reactant of Route 4
Kanzonol C
Reactant of Route 5
Kanzonol C
Reactant of Route 6
Reactant of Route 6
Kanzonol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.